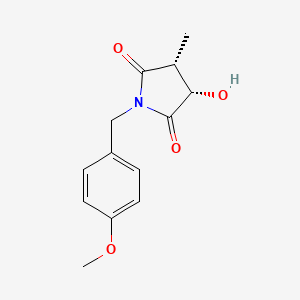![molecular formula C17H14N2 B11862678 2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole CAS No. 141235-71-4](/img/structure/B11862678.png)
2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-tolyl)-4H-pyrazolo[1,5-a]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole consists of an indole ring fused with a pyrazole ring, with a p-tolyl group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-(1H-indol-3-yl)-1-arylprop-2-en-1-ones with hydrazine derivatives can lead to the formation of pyrazolo[1,5-a]indole derivatives . The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-tolyl)-4H-pyrazolo[1,5-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or pyrazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles and nucleophiles under appropriate reaction conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole. These derivatives may exhibit different chemical and biological properties compared to the parent compound.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, such as cancer and viral infections.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share structural similarities with 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole and exhibit similar biological activities.
Pyrazole derivatives: Compounds like pyrazole-3-carboxylic acid and pyrazole-4-carboxamide also share structural features and biological properties with 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole.
Uniqueness
The uniqueness of 2-(p-tolyl)-4H-pyrazolo[1,5-a]indole lies in its fused indole-pyrazole structure, which imparts specific chemical and biological properties. This unique structure allows the compound to interact with different molecular targets and exhibit a wide range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
141235-71-4 |
|---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4H-pyrazolo[1,5-a]indole |
InChI |
InChI=1S/C17H14N2/c1-12-6-8-13(9-7-12)16-11-15-10-14-4-2-3-5-17(14)19(15)18-16/h2-9,11H,10H2,1H3 |
Clé InChI |
YIOAIBYZYFWFTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C(=C2)CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

![3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]](/img/structure/B11862645.png)
![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)


![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![Methyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11862682.png)

